molecular formula C10H22ClN B2494479 4-Tert-butyl-2-methylpiperidine hydrochloride CAS No. 1803604-26-3

4-Tert-butyl-2-methylpiperidine hydrochloride

Cat. No.: B2494479
CAS No.: 1803604-26-3
M. Wt: 191.74
InChI Key: GYXBTDFDJTXTRT-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylpiperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives are privileged structures in pharmaceutical development, found in a wide range of therapeutic agents . Specifically, the tert-butyl piperidine motif is a recognized pharmacophore in ligands targeting various enzymes and receptors . For instance, analogous structures have been investigated as key components in potent soluble epoxide hydrolase (sEH) inhibitors, which are a promising class of anti-inflammatory agents . Other research on similar 4-tert-butylphenoxy scaffolds has shown their value in developing dual-target ligands, such as histamine H3 receptor antagonists and monoamine oxidase B (MAO B) inhibitors, for potential treatment of neurodegenerative disorders like Parkinson's disease . The specific steric and electronic properties conferred by the tert-butyl and methyl groups on the piperidine ring make this compound a valuable intermediate for constructing novel molecules and exploring structure-activity relationships in various biological targets.

Properties

IUPAC Name

4-tert-butyl-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-8-7-9(5-6-11-8)10(2,3)4;/h8-9,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXBTDFDJTXTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Synthesis

A foundational step involves synthesizing tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a precursor highlighted in multiple studies. This compound is prepared via:

  • Boc Protection : Reaction of 2-methyl-4-piperidone with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
  • Grignard Addition : Introduction of the tert-butyl group via reaction of the 4-oxo intermediate with tert-butylmagnesium bromide, forming a tertiary alcohol.
  • Dehydration and Hydrogenation : The alcohol is dehydrated to an alkene (e.g., using POCl₃) and hydrogenated to yield tert-butyl 2-methyl-4-tert-butylpiperidine-1-carboxylate.

Tosylate-Mediated Substitution

An alternative route employs a tosylate intermediate for nucleophilic substitution:

  • Tosylation : Conversion of tert-butyl 2-methyl-4-hydroxypiperidine-1-carboxylate (obtained via ketone reduction) to its tosylate derivative using p-toluenesulfonyl chloride.
  • tert-Butyl Introduction : Substitution of the tosylate group with a tert-butyl nucleophile (e.g., tert-butyl lithium) under SN2 conditions. However, steric hindrance at C4 often necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures.

Hydrogenation of Enantiopure Precursors

For stereoselective synthesis, resolution of racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate via chiral chromatography (e.g., CHIRALPAK AD™) yields enantiopure intermediates. Subsequent hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (50 PSI) reduces the ketone to an amine, which is deprotected and protonated to form the hydrochloride salt.

Optimization of Reaction Conditions

Hydrogenation Efficiency

Hydrogenation of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate requires precise control:

  • Catalyst Loading : 10% Pd/C ensures complete reduction without over-hydrogenation.
  • Solvent Systems : Methanolic ammonia (~4N) facilitates both solubility and stabilization of the intermediate amine.
  • Pressure and Time : Reactions conducted at 50 PSI for 60 hours achieve >95% conversion.

Substitution Challenges

Introducing the tert-butyl group via SN2 substitution faces limitations due to the tertiary carbon’s steric environment. Mitigation strategies include:

  • Ultrasound Assistance : Enhances reaction rates by improving reagent mixing.
  • Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve nucleophile accessibility.

Characterization and Analytical Data

Key intermediates and the final product are characterized via:

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.2–1.5 ppm) and methyl groups (δ 1.1–1.3 ppm).
  • ESI-MS : Molecular ion peaks confirm masses (e.g., m/z 214 [M+H]+ for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate).
  • Melting Points : The hydrochloride salt typically melts at 71–72°C.

Industrial-Scale Considerations

Scalability demands:

  • Cost-Effective Catalysts : Recycling Pd/C via filtration through celite beds reduces expenses.
  • Solvent Recovery : Ethyl acetate and hexane are distilled and reused to minimize waste.
  • Crystallization Protocols : Gradient cooling (e.g., 20°C to 5°C) optimizes yield during final salt formation.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

4-Tert-butyl-2-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group confers steric bulk and lipophilicity, which can influence metabolic stability and binding affinity in drug-receptor interactions. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Inferred Property Comparison
Compound Name (Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Tert-butyl-2-methylpiperidine HCl 4-tert-butyl, 2-methyl C₁₀H₂₂ClN ~191.7 (estimated) Enhanced steric hindrance; moderate solubility due to hydrochloride salt.
4-(tert-Butyl)piperidine HCl () 4-tert-butyl C₉H₂₀ClN 177.7 Lower steric bulk compared to target; higher solubility in aqueous media.
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl () Ether-linked 3-methyl-2-butenyl group C₁₂H₂₂ClNO 247.8 (estimated) Increased lipophilicity; reduced solubility due to bulky ether substituent.
3-[2-(4-Chloro-2-tert-butylphenoxy)ethyl]piperidine HCl () Phenoxy, chloro, ethyl chain C₁₈H₂₇Cl₂NO 352.3 (estimated) High lipophilicity; potential for π-π interactions; low aqueous solubility.

Biological Activity

4-Tert-butyl-2-methylpiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry and biochemical research due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H18ClNC_8H_{18}ClN and features a piperidine ring substituted with tert-butyl and methyl groups. The presence of these bulky groups enhances the compound's lipophilicity, influencing its interactions with biological systems and potentially affecting its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Cytochrome P450 Interaction : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests that it may influence the pharmacokinetics and safety profiles of co-administered drugs.
  • Receptor Binding : It can bind to specific receptors, modulating their activity. The exact pathways depend on the context of use, indicating its potential versatility in therapeutic applications.

Enzyme Modulation

This compound exhibits significant enzyme modulation properties. Research indicates that it can alter metabolic pathways by interacting with various enzymes involved in drug metabolism. This property is particularly relevant in pharmacology and toxicology, where it may enhance or inhibit the effects of other therapeutic agents .

Case Studies

  • Neuroprotection Studies : In vitro studies have demonstrated that derivatives of this compound exhibit neuroprotective effects against neurotoxicity induced by amyloid-beta peptides, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antiparkinsonian Activity : A study involving compounds structurally related to this compound indicated potential antiparkinsonian activity through dual inhibition of monoamine oxidase B (MAO-B) and other targets. This highlights the compound's relevance in developing therapies for Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
2,6-DimethylpiperidineLacks tert-butyl groupLimited enzyme modulation
4-Tert-butylpiperidineSimilar structure but lacks methyl groupModerate interaction with cytochrome P450
2-MethylpiperidineLacks tert-butyl groupMinimal biological activity

This compound stands out due to its unique combination of structural features that enhance its reactivity and interactions compared to similar compounds.

Q & A

Q. What are the standard synthesis routes for 4-Tert-butyl-2-methylpiperidine hydrochloride, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl groups are introduced using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃), followed by purification via recrystallization or column chromatography . Purity validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with tert-butyl groups showing distinct singlet peaks at ~1.2 ppm (¹H) and 25–30 ppm (¹³C).
  • FTIR : Identifies N–H stretches (~3300 cm⁻¹ for hydrochloride salts) and C–N vibrations (~1250 cm⁻¹).
  • X-ray crystallography : Resolves stereochemical configurations if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying solvent systems?

Yield optimization requires systematic Design of Experiments (DOE) . Factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
  • Temperature : 0–25°C minimizes decomposition of sensitive intermediates.
  • Catalysts : Triethylamine or DMAP improves acylation efficiency. Post-reaction, microscale parallel synthesis can screen conditions, followed by LC-MS for rapid yield quantification .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Discrepancies may arise from stereochemical variations or impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish diastereomers.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison.
  • Chiral HPLC : Separates enantiomers if asymmetric synthesis is involved .

Q. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition studies?

  • Molecular docking (AutoDock, Schrödinger) : Predicts binding affinities to active/allosteric sites.
  • Enzyme kinetics : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition.
  • Site-directed mutagenesis : Validates key residues in enzyme-compound interactions .

Q. How can stability studies be designed to assess degradation pathways of this compound under physiological conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic buffers.
  • Analytical tools :
  • UHPLC-QTOF : Identifies degradation products via high-resolution mass data.
  • DSC/TGA : Monitors thermal decomposition profiles.
    • Kinetic modeling : Arrhenius equations predict shelf-life .

Q. What computational strategies are effective in designing derivatives of this compound with enhanced bioactivity?

  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity data.
  • Molecular dynamics simulations : Evaluates binding stability over time (e.g., GROMACS).
  • Virtual screening : Libraries (ZINC, PubChem) filtered by ADMET profiles .

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